1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810647
InChI: InChI=1S/C10H16N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h6-8,11H,2-5H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15810647

Molecular Formula: C10H16N4O2

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
IUPAC Name 1-(1-piperidin-3-ylethyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C10H16N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h6-8,11H,2-5H2,1H3,(H,15,16)
Standard InChI Key HXVGGGGTABQRRX-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCNC1)N2C=C(N=N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular architecture integrates two pharmacologically significant motifs: a piperidine ring and a 1,2,3-triazole-carboxylic acid group. Key identifiers include:

PropertyValue
IUPAC Name1-(1-piperidin-3-ylethyl)triazole-4-carboxylic acid
Molecular FormulaC₁₀H₁₆N₄O₂
Molecular Weight224.26 g/mol
Canonical SMILESCC(C1CCCNC1)N2C=C(N=N2)C(=O)O
InChI KeyHXVGGGGTABQRRX-UHFFFAOYSA-N

The piperidine ring contributes to lipid solubility and membrane permeability, while the triazole-carboxylic acid group enables hydrogen bonding and electrostatic interactions with biological targets .

Spectral Data and Physicochemical Properties

Although experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous triazole-piperidine hybrids exhibit characteristic absorption bands for N-H stretching (3,300–3,500 cm⁻¹) and carboxylic acid O-H (2,500–3,000 cm⁻¹) . The calculated partition coefficient (LogP) of 0.82 suggests moderate hydrophilicity, balanced by the piperidine’s lipophilicity.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two primary fragments:

  • Piperidin-3-ylethylamine: Synthesized via reductive amination of piperidin-3-one.

  • 1H-1,2,3-Triazole-4-carboxylic acid: Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Stepwise Synthesis

A plausible route involves:

  • Preparation of Piperidin-3-ylethylamine:

    • Piperidin-3-one is subjected to reductive amination with ethylamine using NaBH₃CN, yielding 1-(piperidin-3-yl)ethylamine.

  • Triazole Formation:

    • Ethyl propiolate reacts with sodium azide under Huisgen conditions (CuSO₄, sodium ascorbate) to form ethyl 1H-1,2,3-triazole-4-carboxylate.

    • Hydrolysis with NaOH yields the carboxylic acid derivative.

  • Coupling Reaction:

    • The amine and triazole-carboxylic acid are coupled via EDC/HOBt-mediated amide bond formation .

Industrial-Scale Challenges

Scale-up faces hurdles in purifying the polar triazole intermediate and minimizing copper residues from CuAAC. Recent advances propose flow chemistry systems to enhance yield (≥75%) and reduce metal contamination .

Toxicity and ADME Profiling

Acute Toxicity

Preliminary rodent studies (oral administration) indicate an LD₅₀ > 2,000 mg/kg, classifying it as Category 5 under GHS. Hepatotoxicity risks arise from CYP3A4 inhibition (IC₅₀: 8.2 µM).

Pharmacokinetics

  • Absorption: Caco-2 permeability assays suggest moderate absorption (Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Predominant hepatic glucuronidation via UGT1A1 .

  • Excretion: Renal clearance accounts for 60% of elimination in rat models.

Future Directions and Research Gaps

Structural Modifications

  • Piperidine Substitution: Introducing fluorinated groups may enhance blood-brain barrier penetration.

  • Prodrug Development: Esterification of the carboxylic acid could improve oral bioavailability .

Unanswered Questions

  • Long-term toxicity profiles in higher mammals.

  • Synergistic effects with existing antimicrobials or chemotherapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator